SW-100
Overview
Description
SW-100 is a selective histone deacetylase 6 (HDAC6) inhibitor with an IC50 value of 2.3 nM. It exhibits at least 1000-fold selectivity for histone deacetylase 6 relative to other histone deacetylase isozymes . This compound has shown significant potential in crossing the blood-brain barrier, making it a promising candidate for neurological research and therapeutic applications .
Preparation Methods
SW-100 is synthesized based on a tetrahydroquinoline scaffold. The synthetic route involves multiple steps, including the formation of the tetrahydroquinoline core, followed by functional group modifications to achieve the desired selectivity and potency . The industrial production methods for this compound are not extensively documented, but they likely involve standard organic synthesis techniques, including purification and characterization steps to ensure high purity and yield .
Chemical Reactions Analysis
SW-100 undergoes various chemical reactions, primarily focusing on its interaction with histone deacetylase 6. The compound is known to increase the levels of acetylated α-tubulin in a dose-dependent manner . Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and specific incubation times and concentrations to achieve optimal results . The major products formed from these reactions are acetylated proteins, which play a crucial role in cellular processes .
Scientific Research Applications
SW-100 has a wide range of scientific research applications:
Neurological Research: It has shown promise in ameliorating memory and learning impairments in mouse models of Fragile X syndrome.
Epigenetics: This compound is used in studies related to histone modification and gene expression regulation.
Drug Development: Its ability to cross the blood-brain barrier makes it a valuable candidate for developing treatments for neurodegenerative diseases.
Mechanism of Action
SW-100 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to an increase in the acetylation of α-tubulin, which is crucial for various cellular functions, including intracellular transport and cell signaling . The molecular targets of this compound include the deacetylase domain of histone deacetylase 6, and its pathway involves the modulation of protein acetylation levels .
Comparison with Similar Compounds
SW-100 is unique due to its high selectivity for histone deacetylase 6 and its ability to cross the blood-brain barrier. Similar compounds include:
Tucidinostat: Another histone deacetylase inhibitor with broader activity across multiple histone deacetylase isozymes.
Oxamflatin: A histone deacetylase inhibitor with different selectivity and potency profiles.
Pimelic diphenylamide 106: Known for its histone deacetylase inhibitory activity but with different pharmacokinetic properties.
These compounds share some similarities with this compound but differ in their selectivity, potency, and ability to cross the blood-brain barrier, highlighting the uniqueness of this compound in specific research and therapeutic contexts .
Properties
IUPAC Name |
4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-7-8-16-14(10-15)2-1-9-20(16)11-12-3-5-13(6-4-12)17(21)19-22/h3-8,10,22H,1-2,9,11H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYBFFSFQRSIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)N(C1)CC3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126744-35-0 | |
Record name | SW-100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2126744350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SW-100 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U5GL7ZCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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